molecular formula C21H20O4 B2639809 (Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one CAS No. 858766-91-3

(Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one

Cat. No.: B2639809
CAS No.: 858766-91-3
M. Wt: 336.387
InChI Key: DLGGWUHTRQKYHN-NDENLUEZSA-N
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Description

(Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H20O4 and its molecular weight is 336.387. The purity is usually 95%.
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Scientific Research Applications

PET Probe for Imaging of Enzyme PIM1

(Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, a derivative of the specified compound, has been utilized as a potent and selective inhibitor of the enzyme PIM1, with potential applications in positron emission tomography (PET) imaging. This derivative showcases a specific activity in detecting PIM1, a kinase with implications in cancer research (Gao et al., 2013).

Synthesis of Pyran Derivatives

3-Oxo-2,3-dihydrobenzofuran reacts with various alkyl 2-cyano-3-alkoxypropenoates to form a mixture of Z and E isomers, yielding pyran derivatives. These reactions are significant in the synthesis of complex organic compounds, potentially useful in various chemical and pharmaceutical applications (Mérour & Cossais, 1991).

Structural Characterization and Synthesis

Novel aurone derivatives, including compounds structurally similar to the specified chemical, have been synthesized and characterized using techniques like IR, NMR, and Mass spectroscopy. These compounds' crystal structures were analyzed, providing insights into supramolecular interactions, which are crucial in material science and drug design (Rambabu et al., 2013).

Antimicrobial and Antitumor Applications

Compounds structurally related to (Z)-2-(2-methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one have been found to exhibit moderate antitumor and antimicrobial activities. Such derivatives isolated from marine endophytic fungi indicate potential for developing new therapeutic agents (Xia et al., 2011).

Photodynamic Therapy in Cancer Treatment

Related compounds have been studied for their potential in photodynamic therapy, especially for treating cancer. Their properties as photosensitizers, including high singlet oxygen quantum yield and good fluorescence properties, highlight their significance in medical applications (Pişkin et al., 2020).

Phytochemical Research

In the field of phytochemistry, derivatives of benzofuran have been isolated from various plants, indicating their natural occurrence and potential utility in developing natural product-based pharmaceuticals. These compounds often display properties like free radical scavenging, which can be leveraged in designing antioxidants and other therapeutic agents (Dobner et al., 2003).

Properties

IUPAC Name

(2Z)-2-[(2-methoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-14(2)10-11-24-16-8-9-17-19(13-16)25-20(21(17)22)12-15-6-4-5-7-18(15)23-3/h4-10,12-13H,11H2,1-3H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGGWUHTRQKYHN-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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